molecular formula C10H8O2 B2504680 2-(Oxiran-2-YL)-1-benzofuran CAS No. 3771-76-4

2-(Oxiran-2-YL)-1-benzofuran

Cat. No.: B2504680
CAS No.: 3771-76-4
M. Wt: 160.172
InChI Key: MUQQXMHGCGKNTL-UHFFFAOYSA-N
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Description

2-(Oxiran-2-YL)-1-benzofuran is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.172. The purity is usually 95%.
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Scientific Research Applications

Role in Neuropharmacology

  • 2-(Oxiran-2-yl)-1-benzofuran derivatives, such as SB-649868, have been investigated for their effects on compulsive food consumption and binge eating in animal models. SB-649868 acts as a dual orexin receptor antagonist, demonstrating a significant role in modulating feeding and stress responses (Piccoli et al., 2012).

Antimicrobial Activity

  • Novel heterocyclic oxime ethers derived from 2-acetylbenzofuran have shown notable antimicrobial activities. These compounds' structures and their antimicrobial properties highlight the potential of this compound derivatives in developing new antimicrobial agents (Kosmalski et al., 2015).

Chemical Synthesis and Applications

  • The compound has been utilized in the synthesis of various complex molecules, including 2-substituted benzofurans and indoles. These syntheses typically involve transition-metal-catalyzed reactions, highlighting the chemical versatility of this compound (Indu et al., 2014).

Antioxidant Properties

  • 2-(Benzofuran-2-yl)-2-oxoethyl derivatives have been studied for their radical scavenging potency. These compounds exhibit significant antioxidant properties, which could be beneficial in various biological and pharmacological applications (Then et al., 2017).

Material Science Applications

  • The compound has been used in the synthesis of novel polymers with specific thermal and dielectric properties. For example, methacrylate polymers bearing a chalcone side group derived from 1-(1-benzofuran-2yl)ethanone have been developed, showcasing potential applications in material sciences (Çelik & Coskun, 2018).

Cancer Research

  • Derivatives of this compound, such as oxime ethers with various moieties, have been evaluated for their potential as anti-cancer agents. These compounds displayed cytotoxicity against various cancer cell lines, indicating their relevance in cancer research (Kosmalski et al., 2022).

Mechanism of Action

Safety and Hazards

The safety and hazards of related compounds have been documented. For instance, the European Chemicals Agency (ECHA) provides information on the hazards of substances, including oxirane .

Future Directions

The future directions in the research of related compounds have been suggested. For instance, the synthesis of a perfluorinated imidazolium cation associated with a sulfonate anion as a new functionalized partner was reported, indicating potential future directions in the field .

Properties

IUPAC Name

2-(oxiran-2-yl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-4-8-7(3-1)5-9(12-8)10-6-11-10/h1-5,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQQXMHGCGKNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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